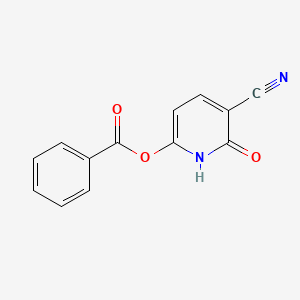
(1-(p-Tolyl)ethyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(p-Tolyl)ethyl)hydrazine: is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(p-Tolyl)ethyl)hydrazine typically involves the reaction of alpha-Methyl-4-methylbenzyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1-(p-Tolyl)ethyl)hydrazine can undergo oxidation reactions to form corresponding azides or nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines.
Applications De Recherche Scientifique
Chemistry: (1-(p-Tolyl)ethyl)hydrazine is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in hydrazone formation.
Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It serves as a probe to investigate the mechanisms of enzyme-catalyzed reactions.
Medicine: The compound has potential applications in medicinal chemistry. It is explored for its anticancer and antimicrobial properties. Researchers are investigating its role in drug development and as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It is also employed in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (1-(p-Tolyl)ethyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
- alpha-Methylbenzylhydrazine
- 4-Methylbenzylhydrazine
- Benzylhydrazine
Comparison: (1-(p-Tolyl)ethyl)hydrazine is unique due to the presence of both alpha-methyl and 4-methyl groups on the benzyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H14N2 |
|---|---|
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-(4-methylphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-3-5-9(6-4-7)8(2)11-10/h3-6,8,11H,10H2,1-2H3 |
Clé InChI |
ROQGFBNEPMTGMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(6,7-dihydro-5H-cyclopenta[c]pyridin-7-yl)acetonitrile](/img/structure/B8625663.png)








![Ethyl 3-[6-(2-fluorophenyl)pyridin-3-yl]propanoate](/img/structure/B8625724.png)
